Cas no 2920-12-9 (4-chloro-1-isocyano-2-(trifluoromethyl)benzene)

4-chloro-1-isocyano-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 2-isocyano-5-chlorobenzotrifluoride
- 2-ISOCYANO-5-CHLOBENZO-TRIFLUORIDE
- 2-ISOCYANO-5-CHLORBENZOTRIFLUORIDE
- 2-ISOCYANO-5-CHLOBENZO-TRIFLUORIDE;2-ISOCYANO-5-CHLORBENZOTRIFLUORIDE;
- 4-chloro-1-isocyano-2-(trifluoromethyl)benzene
- CZ07658330
- EN300-1177158
- 2920-12-9
- 1-Chloro-4-isocyano-3-(trifluoromethyl)benzene
- AKOS015959180
- QFCWXFYXZGOIPU-UHFFFAOYSA-N
- NIOSH/CZ0765833
- o-Tolunitrile, 4-chloro-alpha,alpha,alpha-trifluoro-
- Benzene, 1-chloro-4-isocyano-3-(trifluoromethyl)-
-
- MDL: MFCD01937367
- インチ: InChI=1S/C8H3ClF3N/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H
- InChIKey: QFCWXFYXZGOIPU-UHFFFAOYSA-N
- ほほえんだ: [C-]#[N+]C1=C(C=C(C=C1)Cl)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 204.99100
- どういたいしつりょう: 204.9906113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 4.4Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 3.14030
4-chloro-1-isocyano-2-(trifluoromethyl)benzene セキュリティ情報
4-chloro-1-isocyano-2-(trifluoromethyl)benzene 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-chloro-1-isocyano-2-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1177158-1000mg |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 1000mg |
$699.0 | 2023-10-03 | ||
Enamine | EN300-1177158-5000mg |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 5000mg |
$2028.0 | 2023-10-03 | ||
Enamine | EN300-1177158-500mg |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 500mg |
$671.0 | 2023-10-03 | ||
Enamine | EN300-1177158-0.5g |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 0.5g |
$974.0 | 2023-06-08 | ||
Enamine | EN300-1177158-5.0g |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 5g |
$2940.0 | 2023-06-08 | ||
Enamine | EN300-1177158-2.5g |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 2.5g |
$1988.0 | 2023-06-08 | ||
Enamine | EN300-1177158-2500mg |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 2500mg |
$1370.0 | 2023-10-03 | ||
Enamine | EN300-1177158-50mg |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 50mg |
$587.0 | 2023-10-03 | ||
Enamine | EN300-1177158-0.25g |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 0.25g |
$933.0 | 2023-06-08 | ||
Enamine | EN300-1177158-1.0g |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 1g |
$1014.0 | 2023-06-08 |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
4-chloro-1-isocyano-2-(trifluoromethyl)benzeneに関する追加情報
4-Chloro-1-Isocyano-2-(Trifluoromethyl)benzene (CAS No. 2920-12-9): An Overview
4-Chloro-1-isocyano-2-(trifluoromethyl)benzene (CAS No. 2920-12-9) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structural features, including a chloro group, an isocyano group, and a trifluoromethyl group, offers a wide range of applications in the development of novel materials and pharmaceuticals.
The isocyano group in 4-chloro-1-isocyano-2-(trifluoromethyl)benzene is particularly noteworthy due to its reactivity and ability to participate in various chemical reactions. This functional group can undergo nucleophilic addition, leading to the formation of diverse derivatives. Recent studies have explored the use of isocyanides in multicomponent reactions (MCRs), which are highly efficient and atom-economical methods for synthesizing complex molecules. These reactions are particularly useful in the synthesis of natural products and pharmaceutical intermediates.
The chloro group in 4-chloro-1-isocyano-2-(trifluoromethyl)benzene provides additional reactivity and functionalization opportunities. Chlorine atoms can be readily substituted with other functional groups through nucleophilic substitution reactions, making this compound a valuable starting material for the synthesis of more complex molecules. This versatility has been leveraged in the development of novel drugs and materials, where precise control over molecular structure is crucial.
The trifluoromethyl group in 4-chloro-1-isocyano-2-(trifluoromethyl)benzene is known for its strong electron-withdrawing properties and high lipophilicity. These characteristics make it an attractive moiety in drug design, as they can enhance the pharmacokinetic properties of drug candidates. Trifluoromethylated compounds often exhibit improved metabolic stability and bioavailability, which are critical factors in the success of pharmaceuticals. Recent research has focused on the use of trifluoromethylated compounds in the development of anticancer drugs and antiviral agents.
In the context of pharmaceutical research, 4-chloro-1-isocyano-2-(trifluoromethyl)benzene has shown promise as a key intermediate in the synthesis of various drug candidates. For example, it has been used in the preparation of inhibitors targeting specific enzymes involved in disease pathways. One notable application is its use in the synthesis of inhibitors for kinases, which are important targets in cancer therapy. The ability to fine-tune the structure of these inhibitors through strategic modifications has led to the discovery of highly potent and selective compounds.
Beyond pharmaceutical applications, 4-chloro-1-isocyano-2-(trifluoromethyl)benzene has also found use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. Additionally, it has been explored as a building block for supramolecular assemblies, which have potential applications in nanotechnology and sensor development.
The synthesis of 4-chloro-1-isocyano-2-(trifluoromethyl)benzene typically involves multistep processes that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient routes for its preparation. For example, transition-metal-catalyzed reactions have been developed to facilitate the formation of the isocyano group from readily available precursors. These improvements have not only enhanced the accessibility of this compound but also expanded its potential applications.
In conclusion, 4-chloro-1-isocyano-2-(trifluoromethyl)benzene (CAS No. 2920-12-9) is a multifaceted compound with significant potential in both chemical synthesis and pharmaceutical research. Its unique structural features enable a wide range of applications, from the development of novel drugs to the creation of advanced materials. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in modern chemistry and related fields.
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